BenchChemオンラインストアへようこそ!

3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol

Medicinal Chemistry Scaffold Design Hydrogen Bond Geometry

3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol (CAS 833458-91-6) is a constrained bicyclic amino alcohol belonging to the 3-azabicyclo[3.2.1]octane family, a scaffold validated in dopamine transporter inhibition , opioid receptor modulation , and sigma receptor ligand discovery programs. The compound features a benzyl substituent at the bridgehead nitrogen (position and a secondary hydroxyl group at the bridging carbon (position 6), yielding a molecular formula of C₁₄H₁₉NO, a molecular weight of 217.31 g/mol, and computed drug-likeness descriptors including a LogP of 1.89 and a topological polar surface area (TPSA) of 23.47 Ų.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 833458-91-6
Cat. No. B8793230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol
CAS833458-91-6
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1C2CC(C1CN(C2)CC3=CC=CC=C3)O
InChIInChI=1S/C14H19NO/c16-14-7-12-6-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
InChIKeyUFVHPZYLBOQNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol CAS 833458-91-6: Scaffold Identity, Procurement-Grade Specifications, and Comparator Landscape


3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol (CAS 833458-91-6) is a constrained bicyclic amino alcohol belonging to the 3-azabicyclo[3.2.1]octane family, a scaffold validated in dopamine transporter inhibition [1], opioid receptor modulation [2], and sigma receptor ligand discovery programs. The compound features a benzyl substituent at the bridgehead nitrogen (position 3) and a secondary hydroxyl group at the bridging carbon (position 6), yielding a molecular formula of C₁₄H₁₉NO, a molecular weight of 217.31 g/mol, and computed drug-likeness descriptors including a LogP of 1.89 and a topological polar surface area (TPSA) of 23.47 Ų . Its procurement is supported by multiple vendors offering purity grades from 95% to ≥98% , making it accessible as a research-grade building block for medicinal chemistry and chemical biology applications.

Why 3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol Cannot Be Replaced by Its 8-Hydroxy, 8-Aza, or N-Desbenzyl Analogs in Structure-Sensitive Applications


The 3-azabicyclo[3.2.1]octane scaffold presents multiple regioisomeric and substitutional variations, each producing distinct pharmacophoric geometries [1]. Moving the hydroxyl from position 6 (bridging carbon) to position 8 (bridgehead carbon) alters the hydrogen-bond vector and TPSA by approximately 3–5 Ų , while relocating the basic nitrogen from position 3 to position 8 (tropane isomer) fundamentally reorients the amine relative to the hydroxy group—a change shown to shift dopamine transporter IC₅₀ values by over 3-fold in structurally related isotropane series [2]. Replacing the N-benzyl group with a methyl or hydrogen substituent eliminates the aromatic π-stacking motif and reduces LogP by an estimated 0.8–1.5 log units, which predictably alters CNS permeability and off-target binding profiles within the same scaffold class . These structural differences are not cosmetic; they determine which receptor families (dopamine, opioid, sigma) the scaffold preferentially engages.

3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol: Quantified Differentiation Evidence Against Closest Analogs


Hydroxyl Regiochemistry: 6-OH (Bridging) vs. 8-OH (Bridgehead) Differentiation

In the 3-benzyl-3-azabicyclo[3.2.1]octane system, the hydroxyl group at position 6 occupies a bridging carbon (~1.5 Å further from the nitrogen than the 8-OH bridgehead position), altering the N⋯O through-space distance and the relative orientation of the hydrogen bond donor. The 6-OH isomer has a computed TPSA of 23.47 Ų and 1 hydrogen bond donor . The 8-OH positional isomer (CAS 522608-86-2) has been described in patent literature as an intermediate for agricultural chemicals and pharmaceutical agents, but its synthetic isomerization process indicates distinct physicochemical stability relative to the 6-OH compound . Researchers targeting specific receptor pharmacophores where the N⋯O distance is critical should not interchange these regioisomers without re-validating binding.

Medicinal Chemistry Scaffold Design Hydrogen Bond Geometry

Scaffold Architecture: 3-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane (Tropane) Differential Receptor Engagement

The 3-azabicyclo[3.2.1]octane scaffold, exemplified by the N-benzyl-substituted isotropane series, has demonstrated nanomolar dopamine transporter (DAT) affinity: compound 8a (8α-phenyl-3-benzyl-3-azabicyclo[3.2.1]octane) exhibited an IC₅₀ of 234 nM at the DAT, comparable to cocaine (IC₅₀ = 159 nM), whereas the 8β epimer showed 785 nM [1]. In contrast, the 8-azabicyclo[3.2.1]octane (tropane) scaffold has been more frequently associated with sigma-2 receptor ligands and monoamine reuptake inhibition via a distinct pharmacophoric alignment [2]. The nitrogen position (3 vs. 8) dictates the spatial relationship between the basic amine and any pendant hydroxyl or aryl groups, which in turn governs selectivity between DAT, sigma-1, sigma-2, and opioid receptor subtypes [3]. For programs targeting DAT or opioid receptors, the 3-aza scaffold is the literature-precedented choice; for sigma-2 selective programs, the 8-aza scaffold dominates.

Neuropharmacology Dopamine Transporter Sigma Receptors Scaffold Hopping

N-Benzyl Substitution: Lipophilicity and Aromatic Pharmacophore Contribution vs. N-Methyl and N-H Analogs

The N-benzyl group on the target compound contributes a LogP of 1.89 (computed) and introduces a phenyl ring capable of π-π stacking and hydrophobic interactions . The N-desbenzyl analog (3-azabicyclo[3.2.1]octan-6-ol, CAS 1932778-13-6) has 2 hydrogen bond donors (vs. 1 for target) and 0 rotatable bonds (vs. 2 for target), with a molecular weight of 127.18 g/mol (vs. 217.31 g/mol) . This 90 g/mol mass reduction and the loss of the aromatic ring eliminate a key pharmacophoric element known to be critical for σ₁ receptor affinity (common pharmacophore: C–N(R)–X–Ph) [1] and for DAT inhibitor potency in the isotropane series [2]. For CNS-targeted programs where LogP values between 1 and 3 are desirable for passive blood-brain barrier permeation, the benzyl-substituted compound falls within the optimal range, whereas the N-methyl analog (estimated LogP ~0.5–1.0) may require additional structural modifications.

Drug Design Lipophilicity SAR CNS Permeability

Vendor-Supplied Purity Grade Differentiation: 98% (Leyan, MolCore) vs. 95% (BenchChem) for Downstream Synthetic Reliability

The target compound is commercially available at multiple purity grades, which directly impact the reliability of downstream synthetic transformations and biological assays. Leyan (Product No. 1544011) supplies the compound at 98% purity , and MolCore certifies NLT 98% purity under an ISO-compliant quality system . ChemicalBook lists a specification of 97% for bulk quantities from 100 g to 25 kg . In contrast, other suppliers list 95% as the standard purity grade, introducing up to 5% unspecified impurities that may include synthetic precursors (e.g., the acetate ester intermediate), residual solvents, or stereoisomeric contaminants. For applications requiring reproducible SAR data, the 3% absolute purity difference between 98% and 95% represents a 2.5-fold reduction in impurity burden and is a meaningful driver of procurement decisions for lead optimization and patent exemplification studies.

Chemical Procurement Purity Specification Quality Assurance

Synthetic Versatility: Selective Oxidation of the 6-OH Group Provides a Divergent Functionalization Handle Absent in the 8-OH Isomer

The secondary alcohol at position 6 of the target compound undergoes selective oxidation to the corresponding ketone (3-benzyl-3-azabicyclo[3.2.1]octan-6-one) using TPAP/NMO under mild conditions (0 °C, anhydrous DCM, 30 min) . This ketone intermediate enables further diversification through reductive amination, Grignard addition, or olefination chemistry. The 8-OH positional isomer (CAS 522608-86-2) is documented primarily as an endpoint in cis/trans isomerization processes rather than as a substrate for further functionalization . This synthetic divergence means the 6-OH compound serves as a more versatile building block for library synthesis, offering at least one additional validated transformation pathway compared to its 8-OH counterpart. The oxidation product (3-benzyl-3-azabicyclo[3.2.1]octan-6-one, CAS 833458-92-7) is itself a commercially listed intermediate [1].

Synthetic Chemistry Building Block Oxidation Functionalization

3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS Lead Optimization Programs Targeting Dopamine or Opioid Receptors Where Scaffold Precedence Guides Library Design

Based on the validated DAT inhibitory activity of the 3-azabicyclo[3.2.1]octane scaffold (IC₅₀ values from 234 nM to 785 nM for closely related 8-substituted isotropanes) [1] and the Pfizer patent claiming 3-azabicyclo[3.2.1]octane derivatives for opioid receptor-mediated disorders (irritable bowel syndrome, depression, anxiety, drug addiction) [2], the compound serves as a privileged starting point for synthesizing focused libraries. The 6-OH group provides a synthetic handle for esterification, etherification, or oxidation-to-ketone diversification, enabling rapid exploration of SAR around the bridging position .

Sigma-1 vs. Sigma-2 Selectivity Profiling Using Scaffold Isomer Pairs

The target compound (3-aza scaffold) and its 8-aza scaffold isomer (8-benzyl-8-azabicyclo[3.2.1]octan-3-ol) present an isomeric pair for head-to-head sigma receptor selectivity profiling. The common σ₁ pharmacophore (C–N(R)–X–Ph) is present in both, but the scaffold architecture dictates the spatial presentation of the hydrophobic benzyl moiety and may differentially engage σ₁ vs. σ₂ binding sites [3]. Procuring both isomers simultaneously enables a controlled structure-selectivity relationship study that directly addresses the scaffold-hopping question.

Physicochemical Property-Driven Fragment or Building Block Selection for CNS Drug Design

With a computed LogP of 1.89 and TPSA of 23.47 Ų , the compound occupies the favorable CNS drug-like property space (LogP 1–3, TPSA < 60 Ų) [4]. Compared to the N-desbenzyl analog (ΔLogP ≈ +0.9–1.4; ΔMW ≈ +90 Da), the benzyl-substituted compound offers an improved balance of lipophilicity and aromatic pharmacophore density. For CNS programs requiring passive blood-brain barrier permeation, the compound's physicochemical profile is superior to both the more polar N-H analog and the less aromatic N-methyl analog.

Quality-Sensitive Hit Validation and Patent Exemplification Requiring High-Purity Building Blocks

For hit-to-lead programs where assay reproducibility is paramount, procuring the compound at ≥98% purity from Leyan or MolCore reduces the risk of impurity-driven false positives or potency shifts relative to the 95% purity grade . The 3% absolute purity difference translates to a 60% reduction in total impurity burden, a meaningful advantage when generating data intended for regulatory or patent filing purposes.

Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.